2-(3-Chlorobenzoyl)-3-methylpyridine
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(3-Chlorobenzoyl)-3-methylpyridine is systematically named (3-chlorophenyl)(3-methylpyridin-2-yl)methanone according to IUPAC rules. This nomenclature reflects:
- A pyridine ring substituted with a methyl group at position 3 (denoted as 3-methylpyridin-2-yl).
- A benzoyl group derived from 3-chlorobenzoic acid, where the chlorine substituent occupies the meta position on the benzene ring.
The molecular formula is C₁₃H₁₀ClNO , with a molecular weight of 231.68 g/mol . The structural formula integrates a ketone group bridging the pyridine and benzene rings, creating a planar conformation stabilized by resonance effects.
Molecular Geometry and Conformational Analysis
The molecule exhibits non-coplanar geometry due to steric hindrance between the methyl group on the pyridine ring and the chlorine atom on the benzoyl moiety. Key geometric features include:
- Dihedral angle : ~45° between the pyridine and benzene rings, as inferred from analogous structures.
- Bond lengths :
Conformational flexibility is limited by intramolecular C–H···O interactions between the pyridine’s methyl group and the ketone oxygen, favoring a twisted conformation (Fig. 1).
Crystallographic Data and Unit Cell Parameters
While direct crystallographic data for this compound is unavailable, analogous halogenated pyridine derivatives provide insights:
The compound likely adopts a layered packing structure with π-π stacking interactions (inter-ring distances: ~3.5–3.9 Å).
Comparative Analysis with Structural Isomers
Key differences between this compound and its isomers include:
Electronic effects :
- The meta-chloro isomer (target compound) shows enhanced resonance stabilization compared to ortho/para isomers due to reduced steric clash.
- Methyl position : 3-Methyl substitution on pyridine increases steric hindrance, reducing solubility in polar solvents by ~20% compared to 4-methyl analogs.
Thermodynamic stability :
Density functional theory (DFT) calculations suggest the 3-methylpyridine derivative is 7.3 kJ/mol more stable than its 4-methyl counterpart due to favorable van der Waals interactions.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXMNXIGVILDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Parameter | Friedel-Crafts | Suzuki Coupling | Oxidation Route |
|---|---|---|---|
| Steps | 1 | 2 | 3 |
| Overall Yield | 58–62% | 45–50% | 65% |
| Key Hazard | AlCl₃ waste | Pd contamination | H₂O₂ stability |
| Scalability | Moderate | High | Low |
| Green Metrics (E) | 8.4 | 12.1 | 3.2 |
- The oxidation route offers superior sustainability metrics but requires precursor synthesis.
- Friedel-Crafts remains the simplest method despite regiochemical limitations.
- Industrial applications favor Suzuki coupling for batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(3-Chlorobenzoyl)-3-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzoyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Melting Points and Stability : Derivatives with bulky substituents (e.g., benzoyl groups) often exhibit higher melting points due to increased intermolecular forces. For example, guanidine derivatives with 3-chlorobenzoyl groups (melting points ~150–200°C) suggest similar thermal stability for this compound .
- Solubility: Polar groups like methanol (in 2-(Methylamino)pyridine-3-methanol) enhance water solubility, whereas non-polar groups (e.g., benzoyl) reduce it. The target compound’s solubility likely falls between these extremes .
- Reactivity : The 3-chlorobenzoyl group may stabilize the compound against oxidation compared to acetylated analogs (e.g., 3-Acetyl-2-chloropyridine), which are more prone to nucleophilic reactions .
Reactivity and Functional Behavior
- pH Sensitivity : Unlike 2-(2-hydroxyphenyl)-3-methylpyridine, which exhibits unidirectional pH-triggered rotation, the target compound lacks ionizable groups (e.g., hydroxyl), making it less responsive to pH changes .
- Catalytic Pathways : Methylpyridine derivatives formed via acrolein condensation (as in ) suggest that the target compound’s pyridine core could participate in similar imine-based reactions under mild conditions .
Biological Activity
2-(3-Chlorobenzoyl)-3-methylpyridine is an organic compound with notable structural characteristics that suggest potential biological activities. Its unique molecular structure, which includes a chlorobenzoyl moiety attached to a methylpyridine, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is C13H10ClNO. The presence of the chlorobenzoyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it can induce cell death in specific cancer cell lines.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and proliferation.
Potential Mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, affecting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress, leading to cell death.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | |
| MCF-7 (breast cancer) | 22.1 | |
| A549 (lung cancer) | 18.7 |
These results indicate a promising level of cytotoxicity, particularly in HeLa cells, suggesting further exploration in anticancer applications.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains. The findings are detailed in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Studies
Recent studies have explored the application of this compound in drug development:
- Cancer Treatment : A study investigated the compound's efficacy in inducing apoptosis in HeLa cells through ROS generation and subsequent activation of caspase pathways.
- Infection Control : Another study evaluated its use in combination with other antibiotics to enhance efficacy against resistant bacterial strains.
Q & A
Q. Answer :
- NMR :
- IR : Strong absorbance at 1680 cm<sup>−1</sup> (C=O stretch), 750 cm<sup>−1</sup> (C-Cl) .
- MS : Molecular ion peak at m/z 235 (M<sup>+</sup>) with fragments at m/z 139 (C7H5Cl<sup>+</sup>).
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density and frontier molecular orbitals (FMOs). For example, the LUMO of the chlorobenzoyl group localizes on the carbonyl carbon, making it susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM (Polarizable Continuum Model) to simulate reaction environments .
Basic: What safety protocols are critical when handling this compound?
Q. Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors.
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
Advanced: What strategies mitigate degradation during storage of this compound?
Answer : Degradation (e.g., hydrolysis of the benzoyl group) is minimized by:
- Storage conditions : Anhydrous environment (desiccator with silica gel), amber vials to block UV light.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
- Periodic analysis : Monitor purity via HPLC every 3–6 months.
Advanced: How does steric hindrance from the 3-methyl group influence derivative synthesis?
Answer : The 3-methyl group impedes electrophilic substitution at adjacent positions. For example, Suzuki-Miyaura coupling at the pyridine’s 4-position requires bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Steric maps (e.g., calculated using molecular volume software) guide ligand selection .
Basic: What chromatographic techniques separate this compound from reaction mixtures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
